
(7-Nitro-1,2-benzothiazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Nitro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The nitro group at the 7th position and the urea moiety at the 3rd position of the benzothiazole ring confer unique chemical and biological properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-1,2-benzothiazol-3-yl)urea typically involves the nitration of 1,2-benzothiazole followed by the introduction of the urea group. One common method includes:
Nitration: The nitration of 1,2-benzothiazole is achieved using a mixture of concentrated nitric acid and sulfuric acid
Urea Introduction: The nitrated benzothiazole is then reacted with an isocyanate or urea derivative under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: (7-Nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 7-amino-1,2-benzothiazol-3-yl)urea.
Substitution: Formation of substituted urea derivatives
Aplicaciones Científicas De Investigación
(7-Nitro-1,2-benzothiazol-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (7-Nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
5-Nitro-1,2-benzothiazol-3-amine: Another nitro-substituted benzothiazole with similar biological activities.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: A derivative with modifications on the urea group.
Uniqueness:
Propiedades
Número CAS |
105734-72-3 |
|---|---|
Fórmula molecular |
C8H6N4O3S |
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
(7-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-8(13)10-7-4-2-1-3-5(12(14)15)6(4)16-11-7/h1-3H,(H3,9,10,11,13) |
Clave InChI |
LRGQQFZHFNYMLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

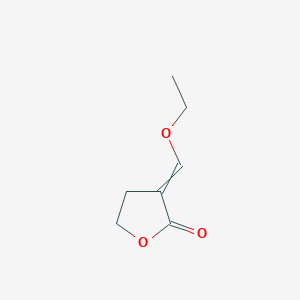
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
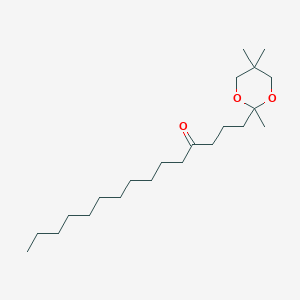
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
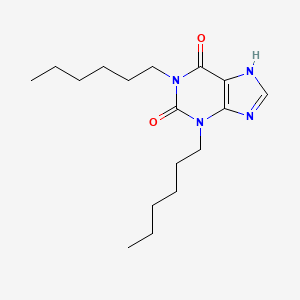



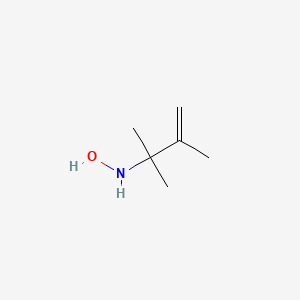
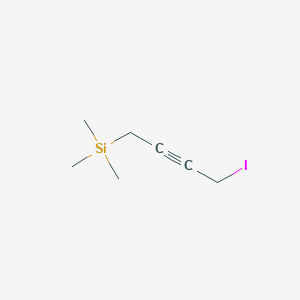
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
